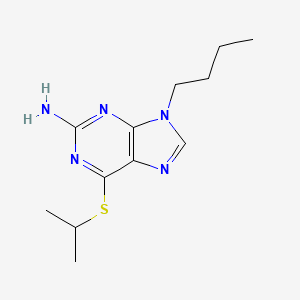

9-Butyl-6-propan-2-ylsulfanylpurin-2-amine

Description

9-Butyl-6-propan-2-ylsulfanylpurin-2-amine is a purine derivative characterized by a butyl group at the N9 position and a propan-2-ylsulfanyl (isopropylthio) group at the C6 position. Its molecular formula is C₁₂H₁₉N₅S (molecular weight: 265.38 g/mol).

Properties

CAS No. |

56964-82-0 |

|---|---|

Molecular Formula |

C12H19N5S |

Molecular Weight |

265.38 g/mol |

IUPAC Name |

9-butyl-6-propan-2-ylsulfanylpurin-2-amine |

InChI |

InChI=1S/C12H19N5S/c1-4-5-6-17-7-14-9-10(17)15-12(13)16-11(9)18-8(2)3/h7-8H,4-6H2,1-3H3,(H2,13,15,16) |

InChI Key |

ZWKLJXJMPNIMPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC2=C1N=C(N=C2SC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-butyl-6-(isopropylthio)-9H-purin-2-amine typically involves multi-step organic reactions. One common approach is to start with a purine precursor, such as 6-chloropurine, and introduce the butyl and isopropylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-butyl-6-(isopropylthio)-9H-purin-2-amine can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.

Substitution: The butyl and isopropylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., DMF) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

9-butyl-6-(isopropylthio)-9H-purin-2-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying purine chemistry.

Biology: The compound can be used to investigate the role of purines in biological systems, including enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties, is ongoing.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-butyl-6-(isopropylthio)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic or inhibit natural purines, affecting various biochemical pathways. For example, it may inhibit enzymes involved in nucleotide synthesis or DNA replication, leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Biological Activity

9-Butyl-6-propan-2-ylsulfanylpurin-2-amine is a purine derivative characterized by its unique structure, which includes a sulfanyl group and branched alkyl chains. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of heat shock protein 90 (Hsp90). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H18N4S. Its structure features a purine core with a butyl group and a propan-2-ylsulfanyl substituent, contributing to its unique reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C13H18N4S |

| Appearance | White to off-white powder |

| Purity | >99% in commercial preparations |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound is its ability to inhibit Hsp90, a chaperone protein that assists in the proper folding and stabilization of many oncogenic proteins. By disrupting Hsp90 function, this compound can lead to the degradation of client proteins involved in cancer progression, thereby exhibiting potential anti-cancer properties.

Key Research Findings

Case Study 1: Cancer Treatment

A study investigated the efficacy of various Hsp90 inhibitors, including 9-butyl derivatives, in preclinical models. The results indicated that these compounds significantly reduced tumor growth in xenograft models by promoting the degradation of Hsp90 client proteins. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Testing

In an investigation assessing the antibacterial properties of purine derivatives, compounds similar to 9-butyl-6-propan-2-ylsulfanylpurin-2-amines were tested against common bacterial strains using disc diffusion methods. The results showed promising antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting potential applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.